molecular formula C22H25N5O3 B2910092 7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-80-7

7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2910092
CAS No.: 1021123-80-7
M. Wt: 407.474
InChI Key: NNIVUVNUBQPJSC-UHFFFAOYSA-N
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Description

7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C22H25N5O3 and its molecular weight is 407.474. The purity is usually 95%.
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Biological Activity

The compound 7-(4-isobutyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. Pyrazole derivatives, in general, are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N3O2C_{18}H_{23}N_3O_2, with a molar mass of approximately 313.40 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core substituted with an isobutyrylpiperazine moiety and a phenyl group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole compounds, emphasizing their role in medicinal chemistry. The following sections detail specific biological activities observed for this compound.

1. Antimicrobial Activity

Several studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that modifications in the pyrazole structure can enhance antibacterial activity against various pathogens. The activity of this compound was assessed against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable effectiveness compared to standard antibiotics like ampicillin .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This compound's structural features may allow it to modulate inflammatory pathways effectively, although specific data on its COX inhibition remains to be fully elucidated.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of related pyrazole compounds:

Study Findings
Bioorg Med Chem (2017)Discusses various pyrazole derivatives' broad spectrum of biological activities including antimicrobial and anti-inflammatory effects .
Der Pharma Chemica (2017)Reports on the synthesis of new pyrazole analogs with enhanced antibacterial properties compared to traditional treatments .
Matrix Scientific (2017)Provides insights into the chemical properties and potential applications of pyrazole derivatives in medicinal chemistry .

Properties

IUPAC Name

5-methyl-7-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15(2)20(28)25-9-11-26(12-10-25)21(29)17-13-24(3)14-18-19(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIVUVNUBQPJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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